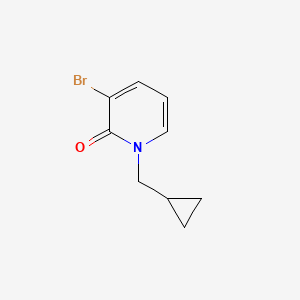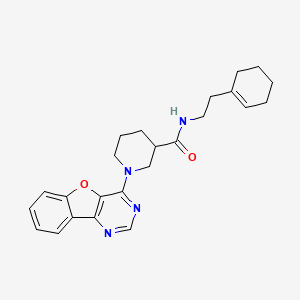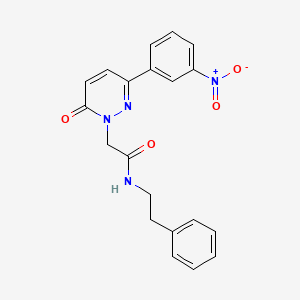![molecular formula C20H16ClN3O3S3 B2962199 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1114642-82-8](/img/no-structure.png)
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C20H16ClN3O3S3 and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
The research on novel synthesis methods for related compounds, such as 1,2,4-triazolo[4,3-a]pyrimidin-5-one derivatives and thiazolopyrimidines, demonstrates the interest in expanding the chemical repertoire for therapeutic and industrial applications. For instance, Hassaneen et al. (2001) detailed a synthesis approach for 1,2,4-triazolo[4,3-a]pyrimidines, indicating the versatility of thiazolo and pyrimidine derivatives in chemical synthesis H. Hassaneen, H. A. Abdelhadi, & Tayseer A. Abdallah, 2001.
Antitumor and Antimicrobial Applications
Significant attention has been directed towards the antitumor and antimicrobial potential of thiazolo[4,5-d]pyrimidines and related structures. For example, Hafez and El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives that exhibited potent anticancer activity against several human cancer cell lines H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017. Similarly, compounds synthesized by Lahmidi et al. (2019) showed antibacterial activity against common pathogens, indicating their potential as novel antimicrobial agents S. Lahmidi et al., 2019.
Material Science Applications
Compounds within this class have also been evaluated for their applications in material science, such as corrosion inhibitors for metals in acidic environments. Abdallah et al. (2018) synthesized pyridopyrimidinone derivatives that demonstrated effective corrosion inhibition for carbon steel, highlighting the potential industrial applications of thiazolo[4,5-d]pyrimidines Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one' involves the condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid, followed by the reaction of the resulting intermediate with 3-methoxybenzyl mercaptan and cyclization to form the final product.", "Starting Materials": [ "2-aminothiazole", "2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid", "3-methoxybenzyl mercaptan" ], "Reaction": [ "Step 1: Condensation of 2-aminothiazole with 2-cyano-3-(5-chloro-2-methoxyphenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 2: Reaction of the intermediate with 3-methoxybenzyl mercaptan in the presence of a base such as triethylamine (TEA) to form the intermediate 3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.", "Step 3: Cyclization of the intermediate by heating in the presence of a Lewis acid such as zinc chloride (ZnCl2) to form the final product '3-(5-chloro-2-methoxyphenyl)-5-((3-methoxybenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one'." ] } | |
Número CAS |
1114642-82-8 |
Fórmula molecular |
C20H16ClN3O3S3 |
Peso molecular |
478 |
Nombre IUPAC |
3-(5-chloro-2-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-26-13-5-3-4-11(8-13)10-29-19-22-17-16(18(25)23-19)30-20(28)24(17)14-9-12(21)6-7-15(14)27-2/h3-9H,10H2,1-2H3,(H,22,23,25) |
Clave InChI |
DPUDRGZHXANQDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC(=CC=C4)OC)SC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2962116.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2962118.png)

![N-[4-(1-Phenylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2962124.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2962125.png)



![Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2962130.png)

![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2962134.png)
